![molecular formula C17H17N5O2S B3011377 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396749-34-0](/img/structure/B3011377.png)
2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of acetamide derivatives is a multi-step process involving the conversion of starting materials through various intermediates to the final product. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 to afford the core structure, followed by substitution reactions to introduce various N-substituted groups . Similarly, the synthesis of other acetamide derivatives, such as those with a benzothiazole moiety, involved the reaction of thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques, including 1H NMR, FTIR, MS, and elemental analysis . These techniques confirm the presence of functional groups and the overall molecular framework. The structure of the compound "2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide" would likely be confirmed using similar methods, ensuring the correct placement of the benzylthio and tetrazolyl phenyl groups on the acetamide backbone.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the amidation reaction was used to synthesize labelled acetamide derivatives . The dynamic NMR properties of certain acetamide derivatives can also provide information about the reactivity and stability of the azomethine group . These reactions and properties could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be determined using UV spectroscopic studies . These properties are influenced by the nature of the substituents and the molecular structure. For example, the pKa values can indicate the protonation sites and the relative acidity of different nitrogen atoms within the molecule . The antimicrobial and hemolytic activities of these compounds are also important physical properties, as they can indicate potential pharmaceutical applications .
Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential antitumor activity of compounds structurally related to 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines. The structural analogy suggests that derivatives like 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide could have similar antitumor potentials (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Characterization of Arylidene Compounds
Azeez and Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including a compound structurally related to 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide. These compounds were characterized and showed sensitivity against various test organisms, indicating potential applications in antimicrobial research (Azeez & Abdullah, 2019).
Antimicrobial Activity of Sulphonamide Derivatives
Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, including reactions with 2-bromo-N-(phenylsulfonyl)acetamide derivatives. The synthesized compounds displayed significant antimicrobial activity, suggesting the potential of 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide derivatives in antimicrobial applications (Fahim & Ismael, 2019).
Antibacterial Agents from Tetrahydrocarbazole and Benzimidazole Derivatives
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized antibacterial agents from tetrahydrocarbazole and benzimidazole derivatives, indicating the utility of such structures in developing new antibacterial compounds. Given the structural similarity, 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide could also be explored for antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-17(24)22(20-19-21)15-9-7-14(8-10-15)18-16(23)12-25-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKCDZTEVUOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide |
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